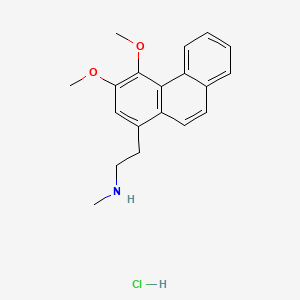![molecular formula C25H26N6O3 B14753564 Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]- is a complex organic compound that belongs to the class of fused heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves multiple steps, starting from simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process includes the formation of the triazine ring through a series of reactions, including cyclization and substitution reactions . The overall yield of the synthesis can be optimized to achieve a higher percentage by carefully controlling the reaction conditions and using appropriate reagents .
Industrial Production Methods
For industrial-scale production, the synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide can be scaled up using a two-vessel-operated process. This method ensures the safety and efficiency of the production process, allowing for the preparation of kilogram quantities of the compound . The process involves the use of low-cost raw materials and aims to minimize impurities and optimize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential as a kinase inhibitor and antiviral agent, particularly in the treatment of cancer and viral infections
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to these targets and inhibits their activity, thereby exerting its therapeutic effects. The pathways involved in its mechanism of action include the inhibition of kinase activity and the disruption of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide include other fused heterocycles, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral agent used in the treatment of COVID-19
Uniqueness
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is unique due to its specific structure and the presence of functional groups that confer its biological activity. Its ability to inhibit kinases and viral enzymes makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C25H26N6O3 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-[(1R)-1-phenylethyl]pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29)/t17-/m1/s1 |
InChI-Schlüssel |
STNJCYKOXYBBIA-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)





